molecular formula C9H13N3O3 B12125440 N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide CAS No. 55808-31-6

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Cat. No.: B12125440
CAS No.: 55808-31-6
M. Wt: 211.22 g/mol
InChI Key: UDQODQRQOUQIPD-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide typically involves the following steps:

    Preparation of the oxazole ring: The oxazole ring can be synthesized by cyclization of appropriate precursors, such as 2-amino-2-oxazolines, under acidic or basic conditions.

    Formation of the carboxamide group: The carboxamide group can be introduced by reacting the oxazole derivative with morpholine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites.

    Receptor modulation: The compound may bind to receptors on the cell surface or within the cell, modulating their activity and influencing cellular signaling pathways.

    Interaction with nucleic acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide derivatives
  • Isoxazole carboxamide derivatives

Comparison: this compound is unique due to its specific structure, which combines the oxazole ring with a morpholine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity.

Properties

CAS No.

55808-31-6

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C9H13N3O3/c1-7-6-8(11-15-7)10-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)

InChI Key

UDQODQRQOUQIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)N2CCOCC2

Origin of Product

United States

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